PS48

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

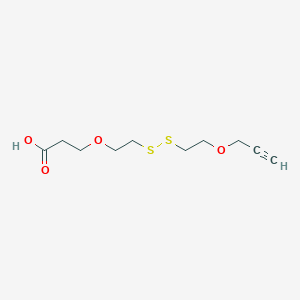

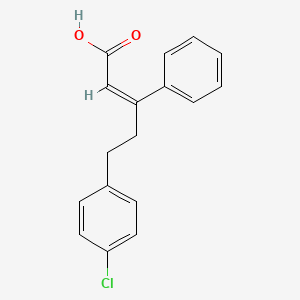

PS 48: es un compuesto químico conocido por su papel como activador de la proteína quinasa 1 dependiente de fosfoinositido (PDK1). El compuesto se denomina científicamente ácido (Z)-5-(4-clorofenil)-3-fenilpent-2-enoico. Tiene una fórmula molecular de C₁₇H₁₅ClO₂ y un peso molecular de 286,75 g/mol . PS 48 se utiliza principalmente en la investigación científica debido a su capacidad para unirse selectivamente al bolsillo de unión PIF de PDK1, que es distinto del sitio de unión de ATP .

Mecanismo De Acción

PS 48 ejerce sus efectos uniéndose al bolsillo de unión PIF de PDK1, lo que lleva a su activación. Esta unión es distinta del sitio de unión de ATP, lo que permite la activación selectiva de PDK1 sin interferir con la unión de ATP. La activación de PDK1 posteriormente activa las vías de señalización aguas abajo que involucran quinasas AGC como AKT, S6K, RSK, SGK y PKC. Estas vías juegan un papel crucial en varios procesos celulares, incluido el metabolismo, el crecimiento y la supervivencia .

Análisis Bioquímico

Biochemical Properties

PS48 is recognized as a phosphoinositide-dependent protein kinase-1 (PDK1) activator . It binds to the HM/PIF binding pocket of PDK1 rather than the ATP-binding site . PDK1 is a master kinase upstream of the AGC kinases (AKT, S6K, RSK, SGK, and PKC) in response to increases in the second messenger PtdIns-(3,4,5)-P3 .

Cellular Effects

The effects of this compound on cells are primarily mediated through its activation of PDK1 . By activating PDK1, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the HM/PIF binding pocket of PDK1 . This binding activates PDK1, which in turn can influence various downstream processes, including enzyme inhibition or activation and changes in gene expression .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a PDK1 activator

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: PS 48 se puede sintetizar a través de una serie de reacciones orgánicas. La síntesis generalmente implica la reacción de 4-clorobenzaldehído con acetofenona en presencia de una base para formar (E)-1-(4-clorofenil)-3-fenilprop-2-en-1-ona. Este intermedio luego se somete a una reacción de Wittig con un ilido de fosfonio adecuado para producir ácido (Z)-5-(4-clorofenil)-3-fenilpent-2-enoico .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para PS 48 no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación utilizando las rutas sintéticas mencionadas anteriormente. La producción implica técnicas de síntesis orgánica estándar, incluidos pasos de purificación como recristalización y cromatografía para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: PS 48 principalmente experimenta reacciones de sustitución debido a la presencia de los grupos fenilo y clorofenilo. También puede participar en reacciones de adición en el doble enlace en su estructura .

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles. Estas reacciones típicamente ocurren en condiciones suaves con el uso de una base.

Reacciones de adición: Se pueden utilizar reactivos como haluros de hidrógeno o halógenos para agregar a través del doble enlace.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de amina de PS 48, mientras que las reacciones de adición con halógenos pueden producir derivados halogenados .

Aplicaciones Científicas De Investigación

PS 48 tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Compuestos similares:

PS 48: Ácido (Z)-5-(4-clorofenil)-3-fenilpent-2-enoico

Triptolídeo: Un epóxido diterpenoide conocido por sus propiedades antiinflamatorias y anticancerígenas.

PD0325901: Un inhibidor selectivo de la quinasa de proteína quinasa activada por mitógeno (MEK).

Comparación: PS 48 es único en su activación selectiva de PDK1 a través de la unión al bolsillo de unión PIF, mientras que compuestos como triptolide y PD0325901 se dirigen a diferentes vías y mecanismos. Triptolídeo inhibe la vía NF-κB, mientras que PD0325901 inhibe la vía MEK/ERK .

Propiedades

IUPAC Name |

(Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJYFDRQFPQGNY-QINSGFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)O)/CCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of (2z)-5-(4-Chlorophenyl)-3-Phenylpent-2-Enoic Acid (PS48)?

A1: this compound acts as an allosteric agonist of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [, , ]. This enzyme plays a critical role in the PI3K/Akt signaling pathway, which regulates various cellular processes including glucose metabolism, cell growth, proliferation, and survival.

Q2: How does this compound impact the PI3K/Akt signaling pathway?

A2: By activating PDK1, this compound enhances the phosphorylation of Akt (also known as Protein Kinase B) [, ]. This leads to the downstream activation of several other proteins involved in cell survival, proliferation, and glucose metabolism.

Q3: What is the Warburg effect and how is this compound related to it?

A3: The Warburg effect describes the metabolic preference of rapidly proliferating cells, like cancer cells and early embryos, for glycolysis over oxidative phosphorylation even in the presence of oxygen [, ]. Researchers have investigated the use of this compound to induce a Warburg-like metabolic state in differentiated cells, with the aim of improving nuclear reprogramming efficiency in somatic cell nuclear transfer (SCNT) [, , ].

Q4: Did treating donor cells with this compound to induce a Warburg-like state improve SCNT outcomes?

A4: Studies showed that while this compound treatment did alter gene expression and metabolite profiles in porcine fetal fibroblasts, it did not enhance cell proliferation as expected []. Moreover, cloning experiments using this compound-treated donor cells or culturing cloned embryos with this compound did not improve in vitro embryonic development or early gestational survival [].

Q5: What effects does this compound have on mitochondrial function?

A5: In porcine fetal fibroblasts, this compound treatment led to a decrease in mitochondrial membrane potential []. This effect is consistent with the goal of inducing a Warburg-like metabolic state, where mitochondrial oxidative phosphorylation is downregulated.

Q6: What is the significance of the altered gene expression and metabolite profiles observed in this compound-treated fibroblasts?

A6: The changes observed suggest that this compound, while not directly boosting proliferation, might induce a metabolic shift in fibroblasts towards a phenotype resembling cancer-associated fibroblasts []. These cells are known to support tumor growth by supplying metabolites like pyruvate to neighboring cancer cells.

Q7: Has this compound shown any promise in other therapeutic areas?

A7: Yes, this compound has demonstrated potential in preclinical models of Alzheimer’s disease (AD) [, ]. In a transgenic mouse model, oral administration of this compound improved spatial learning and memory, particularly in animals fed a high-fat diet [].

Q8: How does this compound exert its effects in the context of AD?

A8: this compound is thought to counteract the insulin resistance observed in the AD brain by restoring normal insulin-dependent Akt activation [, ]. It also mitigated the toxic effects of intracellular β-amyloid (Aβ) accumulation in neuronal cell models [].

Q9: Does this compound interact with other signaling pathways besides PI3K/Akt?

A9: While the primary target of this compound is PDK1 within the PI3K/Akt pathway, research suggests that this compound might also influence the NF-κB signaling pathway. In a study investigating the effects of an Apocynaceae plant extract, this compound partially rescued the extract's suppression of osteoclast differentiation, which was linked to NF-κB inhibition [].

Q10: Are there any known structural analogs of this compound?

A10: While the provided research does not explicitly mention specific structural analogs of this compound, it does highlight the development of a preliminary library of new analogs screened using in vitro and cell-based assays []. This suggests ongoing efforts to optimize the compound's properties and explore structure-activity relationships.

Q11: Is there any information available on the pharmacokinetic properties of this compound?

A11: The research primarily focuses on in vitro and ex vivo studies. While the study on Alzheimer's disease model employed oral administration of this compound, specific details about its absorption, distribution, metabolism, and excretion (ADME) are not elaborated upon [].

Q12: What are the potential implications of this compound's cross-reactivity with Plasmodium falciparum?

A12: Studies indicate that antibodies from individuals exposed to P. falciparum, the parasite responsible for malaria, cross-react with rPvs48/45, a recombinant protein based on the P. vivax this compound/45 protein. Additionally, these antibodies showed transmission-blocking activity against P. falciparum []. This cross-reactivity suggests a potential avenue for developing a multi-species malaria vaccine targeting both P. vivax and P. falciparum.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.